Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone
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Overview
Description
Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone is a complex organic compound that features a cyclopropyl group, a piperazine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone typically involves multiple steps, including the formation of the piperazine and piperidine rings, followed by the introduction of the cyclopropyl group. Common synthetic routes may involve:
Formation of Piperazine Ring: This can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Formation of Piperidine Ring: This step may involve the cyclization of a suitable precursor, such as 4-aminobutyric acid, under acidic conditions.
Introduction of Cyclopropyl Group: This can be done using cyclopropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as halides or alkyl groups.
Scientific Research Applications
Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone: shares similarities with other piperazine and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
cyclopropyl-[4-[4-(4-methyl-3-phenylpiperazine-1-carbonyl)phenoxy]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O3/c1-28-17-18-30(19-25(28)20-5-3-2-4-6-20)27(32)22-9-11-23(12-10-22)33-24-13-15-29(16-14-24)26(31)21-7-8-21/h2-6,9-12,21,24-25H,7-8,13-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBFUWSVVMYOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=O)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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